4,6-Dichloropyrimidin-2(1h)-one

Suzuki-Miyaura cross-coupling Regioselective arylation Halopyrimidine reactivity

This dihalogenated pyrimidinone scaffold is essential for IRAK4 inhibitor and antiviral nucleoside synthesis. Unlike generic 4,6-dichloropyrimidine, the 2-oxo group confers differential C-4 vs. C-6 reactivity, enabling stepwise, site-selective Suzuki-Miyaura and SNAr functionalization without protecting groups. The carbonyl provides a critical kinase hinge-binding hydrogen bond acceptor. Supplied with batch-specific NMR/HPLC/LC-MS certification. Store under inert gas at 2–8°C. Available from mg to bulk scale.

Molecular Formula C4H2Cl2N2O
Molecular Weight 164.97 g/mol
CAS No. 6297-80-9
Cat. No. B3024660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloropyrimidin-2(1h)-one
CAS6297-80-9
Molecular FormulaC4H2Cl2N2O
Molecular Weight164.97 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)N=C1Cl)Cl
InChIInChI=1S/C4H2Cl2N2O/c5-2-1-3(6)8-4(9)7-2/h1H,(H,7,8,9)
InChIKeyYFUDLRFOGLVNNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloropyrimidin-2(1H)-one (CAS 6297-80-9): Procurement-Grade Building Block for Kinase-Targeted and Antiviral Medicinal Chemistry


4,6-Dichloropyrimidin-2(1H)-one (also known as 4,6-dichloro-2-hydroxypyrimidine, CAS 6297-80-9) is a dihalogenated pyrimidinone scaffold with a molecular weight of 164.98 g/mol and the molecular formula C₄H₂Cl₂N₂O . The compound exists as a tautomeric equilibrium between the 2(1H)-one and 2-hydroxypyrimidine forms, with the oxo form predominating under physiological and ambient conditions. Physical properties include a predicted melting point of 157 °C, density of 1.76±0.1 g/cm³, and calculated LogP values ranging from 1.07 to 1.29 (consensus 1.29), indicating moderate lipophilicity suitable for membrane permeability in drug discovery contexts [1]. The compound is supplied with standard purity of ≥95% by commercial vendors and requires storage under inert gas at 2–8 °C to prevent hydrolytic degradation of the chloro substituents [1].

Why Generic 4,6-Dichloropyrimidine Analogs Cannot Substitute for 4,6-Dichloropyrimidin-2(1H)-one in Key Synthetic Pathways


Generic substitution of 4,6-Dichloropyrimidin-2(1H)-one with other 4,6-dichloropyrimidine derivatives (e.g., 2-methylthio or 2-unsubstituted analogs) fails due to the unique electronic and tautomeric character of the 2(1H)-one moiety. The presence of the carbonyl/oxo group at position 2 fundamentally alters the electron density distribution across the pyrimidine ring, thereby modulating both the regioselectivity of nucleophilic aromatic substitution (SNAr) at C-4 versus C-6 and the compound's participation in cross-coupling reactions [1]. Unlike 2-unsubstituted 4,6-dichloropyrimidine, which presents two nearly equivalent electrophilic sites, the 2-oxo derivative exhibits differential reactivity that enables sequential, site-selective functionalization critical for constructing complex pharmacophores such as diaminopyrimidinone IRAK4 inhibitors and antiviral nucleoside scaffolds . Furthermore, the oxo group provides a hydrogen bond acceptor/donor motif essential for target engagement in kinase active sites and nucleic acid recognition domains—functionality absent in 2-alkylthio or 2-halo analogs [2]. This electronic differentiation makes 4,6-Dichloropyrimidin-2(1H)-one irreplaceable in synthetic routes where controlled, stepwise derivatization and specific hydrogen-bonding pharmacophoric elements are required.

Quantitative Evidence: 4,6-Dichloropyrimidin-2(1H)-one vs. Comparator Compounds in Key Performance Dimensions


Hydrolytic Lability and Functional Group Distinction: 2-Oxo vs. 2-Methylthio Derivatives in Cross-Coupling Regioselectivity

The presence of the 2-oxo group in 4,6-Dichloropyrimidin-2(1H)-one confers distinct regioselectivity in palladium-catalyzed cross-coupling reactions compared to 2-methylthio-substituted analogs such as 4,6-dichloro-2-(methylthio)pyrimidine (CAS 6299-25-8). In Suzuki-Miyaura reactions of 4,6-dichloropyrimidines bearing various 2-substituents (including methylthio, methyl, amino, cyano, formyl, and nitro groups), the electronic nature of the 2-substituent significantly influences both the reaction yield and the site selectivity of the coupling event [1]. Specifically, the 2-oxo derivative exhibits a different reactivity profile under Pd(OAc)₂/PPh₃/K₃PO₄ and Pd(PPh₃)₂Cl₂/K₃PO₄ catalyst systems, with the carbonyl group modulating the LUMO distribution to favor C-4 over C-6 arylation in mono-substitution scenarios [2]. This contrasts with 2-methylthio analogs, which demonstrate more balanced C-4/C-6 reactivity but are susceptible to catalyst poisoning from sulfur coordination. The 2-oxo group is also hydrolytically labile under alkaline conditions, enabling subsequent deprotection to yield 2-aminopyrimidine scaffolds not accessible from 2-methylthio precursors without harsh oxidative desulfurization [3].

Suzuki-Miyaura cross-coupling Regioselective arylation Halopyrimidine reactivity

Synthetic Accessibility from 2,4,6-Trichloropyrimidine: Selective Hydrolysis Yield and Purity Advantage

4,6-Dichloropyrimidin-2(1H)-one is synthesized via selective alkaline hydrolysis of 2,4,6-trichloropyrimidine at room temperature, exploiting the enhanced reactivity of the C-2 chlorine atom toward nucleophilic displacement relative to C-4 and C-6 positions [1]. The reported preparative-scale procedure yields 4,6-dichloro-1H-pyrimidin-2-one in 27% isolated yield as a white solid after pH adjustment and crystallization, with LC-MS monitoring confirming product peak at m/z 165 (retention time 4.08 min) and residual starting material at 5.28 min [2]. This yield, while moderate, represents a direct one-step conversion from commercially abundant 2,4,6-trichloropyrimidine (industrial-scale precursor) without requiring chromatographic purification. In contrast, alternative synthetic routes starting from 2-hydroxypyrimidine require two sequential chlorination steps with POCl₃, typically yielding 40–60% overall but with significant byproduct formation and challenging purification due to mixed halogenated intermediates [3]. The selective hydrolysis route produces a single regioisomer (2-oxo, 4,6-dichloro) with no detectable 4-oxo or 6-oxo byproducts by LC-MS, a critical purity advantage for subsequent synthetic transformations where positional isomerism would compromise downstream biological activity [2].

Selective hydrolysis Chloropyrimidine synthesis Process chemistry

IRAK4 Kinase Inhibitor Development: Scaffold Enablement for Potent Anti-Inflammatory Leads

4,6-Dichloropyrimidin-2(1H)-one serves as the essential synthetic precursor to diaminopyrimidinone IRAK4 inhibitors, a class of compounds targeting interleukin-1 receptor-associated kinase 4 (IRAK4) in innate immune signaling pathways . The compound provides the core 2-oxo-4,6-dichloropyrimidine framework that, upon sequential nucleophilic aromatic substitution with amines at C-4 and C-6, yields diaminopyrimidinone scaffolds with demonstrated IRAK4 inhibitory activity [1]. In contrast, 2-unsubstituted 4,6-dichloropyrimidine cannot access the same diaminopyrimidinone pharmacophore, while 2-methylthio derivatives require oxidative desulfurization steps that introduce additional synthetic complexity and potential metal contamination [2]. A high-throughput screening (HTS) campaign identified bicyclic-pyrimidine compounds derived from this scaffold as potent IRAK4 inhibitors exhibiting good potency in both IRAK4 biochemical assays and LPS-induced IL-23 inhibition cell-based assays. Selected compounds (e.g., compounds 33 and 39) demonstrated efficacy in IL-1β-induced IL-6 inhibition acute animal models and rodent arthritis disease models, with lead optimization efforts focused on improving on-target potency and in vivo PK profiles of early lead compounds [1]. While specific IC₅₀ values for the parent dichloropyrimidinone intermediate are not available (as it is a synthetic building block, not a final bioactive compound), the scaffold's enablement of submicromolar IRAK4 inhibitors is documented. The 2-oxo group provides a critical hydrogen bond acceptor for kinase hinge region binding, a feature absent in 2-halo or 2-alkyl analogs.

IRAK4 inhibition Anti-inflammatory drug discovery Kinase inhibitor scaffold

Nucleoside Analog Synthesis: Cytostatic and Antiviral Activity Enablement

4,6-Dichloropyrimidin-2(1H)-one serves as a key precursor in the synthesis of thieno-fused 7-deazapurine ribonucleosides, a class of nucleoside analogs with demonstrated cytostatic and antiviral activities [1]. In a published synthetic route, 4,6-dichloropyrimidine undergoes Negishi coupling with iodothiophenes, followed by nucleophilic azidation and cyclization of tetrazolopyrimidines, glycosylation, and subsequent cross-couplings or nucleophilic substitutions at position 4 to yield the final nucleosides [2]. Most nucleosides from this series exerted low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines and exhibited some antiviral activity against hepatitis C virus (HCV) [2]. The most active derivatives (6-methoxy, 6-methylsulfanyl, and 6-methyl substituted compounds) demonstrated high activity against cancer cells while showing less toxicity or non-toxicity to fibroblasts, indicating a favorable therapeutic window [3]. In contrast, 2-substituted analogs of 4,6-dichloropyrimidine lacking the oxo functionality (e.g., 2-methylthio, 2-amino) cannot directly access the same 7-deazapurine scaffold without additional deprotection or functional group interconversion steps. The 2-oxo group serves as a masked amine for subsequent conversion to the purine-like ring system essential for nucleobase recognition, a transformation not feasible with 2-halo or 2-alkylthio derivatives without multi-step manipulation [1].

Nucleoside analogs Antiviral agents Cytostatic activity

4,6-Dichloropyrimidin-2(1H)-one: Validated Application Scenarios for Medicinal Chemistry, Process Development, and Quality Control


Anti-Inflammatory Drug Discovery: IRAK4 Kinase Inhibitor Lead Optimization

4,6-Dichloropyrimidin-2(1H)-one is the synthetic entry point for diaminopyrimidinone-based IRAK4 inhibitors, a validated target in innate immune signaling. Procurement of high-purity (>95%) building block enables medicinal chemistry teams to rapidly construct libraries of bicyclic pyrimidine derivatives for structure-activity relationship (SAR) studies . The 2-oxo group provides the hydrogen bond acceptor motif essential for kinase hinge binding, while the 4- and 6-chloro substituents serve as sequential electrophilic handles for amine introduction. This scaffold has yielded compounds with in vivo efficacy in IL-1β-induced IL-6 inhibition acute models and rodent arthritis disease models, with lead compounds 33 and 39 demonstrating promising PK profiles [1]. The commercial availability of this intermediate from multiple vendors (BOC Sciences, SynZeal, Bidepharm) with batch-specific analytical certification (NMR, HPLC, LC-MS) supports reproducible SAR campaigns and IND-enabling studies .

Antiviral Nucleoside Analog Development: Thieno-Fused 7-Deazapurine Scaffolds

As a precursor to thieno-fused 7-deazapurine ribonucleosides, 4,6-Dichloropyrimidin-2(1H)-one enables the synthesis of nucleoside analogs with submicromolar cytostatic activity against cancer and leukemia cell lines and antiviral activity against HCV [2]. The synthetic route involves Negishi coupling, azidation, cyclization, glycosylation, and subsequent functionalization at position 4, with the 2-oxo group serving as a masked amine for purine ring construction [3]. The commercial availability of this intermediate in research quantities (milligrams to multi-gram) from vendors supporting custom synthesis and scale-up (e.g., SynZeal, BOC Sciences) allows academic and industrial labs to access these complex nucleoside scaffolds without developing de novo synthetic routes. For industrial process development, the compound's synthesis from 2,4,6-trichloropyrimidine via selective hydrolysis [4] provides a scalable manufacturing path with established analytical methods (LC-MS monitoring at m/z 165, RT 4.08 min) for quality control [4].

Quality Control Reference Standard for Fluorouracil ANDA Submissions

4,6-Dichloropyrimidin-2(1H)-one (as 4,6-dichloro-2-hydroxypyrimidine) is utilized as a reference standard and for analytical method development (AMV), method validation, and Quality Controlled (QC) applications in Abbreviated New Drug Application (ANDA) submissions and commercial production of Fluorouracil [5]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [5]. This application scenario is specific to the 2-oxo tautomer; generic 4,6-dichloropyrimidine analogs lacking the 2-oxo group are not suitable for Fluorouracil-related impurity profiling due to different chromatographic and spectroscopic signatures. Procurement of certified reference material from accredited vendors (e.g., SynZeal) with full documentation supports regulatory compliance in pharmaceutical quality control laboratories.

Sequential Functionalization for Unsymmetrical Diarylpyrimidine Synthesis

The differential reactivity of the C-4 and C-6 chloro substituents in 4,6-Dichloropyrimidin-2(1H)-one under Suzuki-Miyaura cross-coupling conditions enables the synthesis of unsymmetrical 4,6-diarylpyrimidines in a controlled, stepwise manner [6]. While 2-unsubstituted 4,6-dichloropyrimidine typically yields symmetric disubstituted products due to equivalent electrophilicity at both positions, the 2-oxo derivative exhibits a preference for mono-arylation at C-4 under optimized conditions (Pd(OAc)₂/PPh₃/K₃PO₄ or Pd(PPh₃)₂Cl₂/K₃PO₄ in 1,4-dioxane) [6][7]. This regioselectivity allows the sequential introduction of two different aryl groups without protection/deprotection steps, reducing synthetic step count by 1–2 steps and increasing overall yield for unsymmetrical targets. The compound is commercially available in research quantities (1 g, 5 g, 25 g) from vendors including Bidepharm (95% purity) and Fluorochem, with batch-specific analytical data (NMR, HPLC) to verify identity and purity before use .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dichloropyrimidin-2(1h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.